2-(Piperazin-1-yl)propanoic acid dihydrate
Overview
Description
2-(Piperazin-1-yl)propanoic acid dihydrate (2-PPAD) is a synthetic compound of the piperazine family. It is a white, odorless, crystalline powder with a melting point of 175°C and a solubility of 1.7 g/L in water. 2-PPAD has a wide range of applications in scientific research, and has been used in various biochemical and physiological experiments.
Scientific Research Applications
Piperazine Derivatives in Neurological Research
- A study focused on Trifluoromethylphenyl piperazine (TFMPP), a derivative of piperazine, aimed to investigate its subjective effects on humans. The study concluded that TFMPP induced effects similar to amphetamine-type stimulants and drugs affecting serotonin release (Jan et al., 2010).
- Neurotoxic effects of piperazine were reported in a case probably due to renal insufficiency, highlighting the compound's potential neurotoxicity under certain conditions (Combes, Damon, & Gottfried, 1956).
Pharmacological and Metabolic Studies
- A study on a substance known as MCC-135, which includes a piperazinyl moiety, aimed to test its efficacy in preserving left ventricular function during myocardial infarction. However, the study found no significant benefits of MCC-135 in the patient group studied (Jang et al., 2008).
- Research into the metabolism of L-735,524, a potent HIV-1 protease inhibitor containing a piperazinyl group, identified several metabolites in human urine, providing insights into the compound's metabolic pathways and potential implications for its use in HIV treatment (Balani et al., 1995).
Toxicological Aspects and Safety Studies
- Piperazine citrate's urinary excretion was studied to understand its metabolization and excretion patterns in humans, offering insights into the pharmacokinetics of this compound (Hanna & Tang, 1973).
- The formation of identical metabolites from piperazine-substituted phenothiazine drugs in humans, rats, and dogs was observed, indicating the metabolic pathways and potential toxicological profiles of these compounds (Breyer, Gaertner, & Prox, 1974).
properties
IUPAC Name |
2-piperazin-1-ylpropanoic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLTWHLHHDEGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNCC1.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375161 | |
Record name | 2-(piperazin-1-yl)propanoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)propanoic acid dihydrate | |
CAS RN |
824414-03-1 | |
Record name | 2-(piperazin-1-yl)propanoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 824414-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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